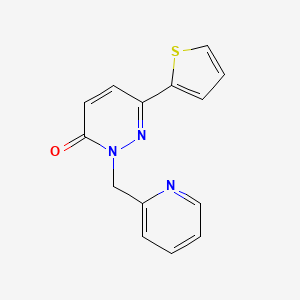

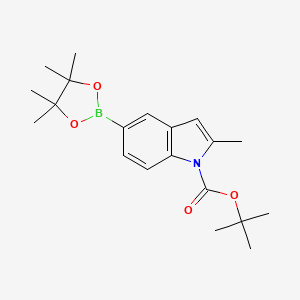

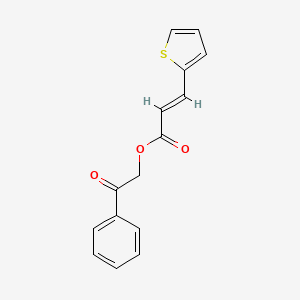

2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Molecular Applications

A diverse range of novel pyridine and fused pyridine derivatives, including those with structures similar to 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, have been synthesized for various molecular docking and in vitro screenings. These compounds have been explored for their potential antimicrobial and antioxidant activities, indicating their utility in medicinal chemistry and drug discovery. The synthesis methods involve reactions starting from specific hydrazinyl-pyridine-carbonitrile compounds, leading to triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, which exhibit moderate to good binding energies towards target proteins such as GlcN-6-P synthase (Flefel et al., 2018).

Antioxidant and Anti-inflammatory Applications

The development of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives, derived from chalcones that include pyridin-3-yl and thiophen-2-yl structures, has shown significant promise in anti-inflammatory and antioxidant activities. These compounds, synthesized from a base structure resembling 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, demonstrate potent activities both in vitro and in vivo, showcasing their potential in therapeutic applications targeting oxidative stress and inflammation-related diseases (Shehab et al., 2018).

Catalytic Activity in Oxidation Reactions

Research into dioxidovanadium(V) complexes involving tridentate NNN donor ligands, which share structural features with 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, reveals their efficacy as catalysts in olefin oxidation processes. These complexes facilitate higher conversion rates in the presence of hydrogen peroxide, indicating their potential utility in industrial and synthetic organic chemistry applications for efficient oxidation reactions (Ghorbanloo et al., 2017).

Antimicrobial and Antitumor Activities

Compounds synthesized from structures that include elements of 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one have been evaluated for their antimicrobial and antitumor properties. Studies indicate that the introduction of zinc(II) complexes to pyridine thiazole derivatives enhances their biological activity, offering more effective options against specific bacteria and cancer cell lines compared to the free ligands. This suggests potential applications in the development of new bioactive materials with antimicrobial and anticancer properties (Xun-Zhong et al., 2020).

properties

IUPAC Name |

2-(pyridin-2-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14-7-6-12(13-5-3-9-19-13)16-17(14)10-11-4-1-2-8-15-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWZZDMRHRJCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

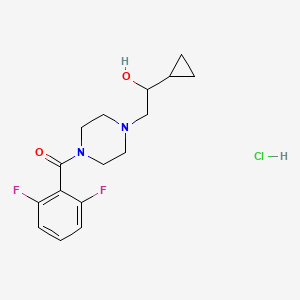

![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

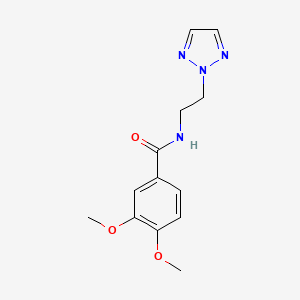

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

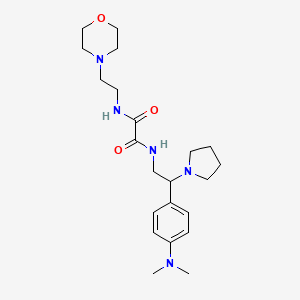

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2725038.png)